Patent-Specific Chemoprotection Method Claims Distinguish Triacetylcytidine from Triacetyluridine for Cytidine-Dependent Toxicity Rescue
In US Patent 7,776,838, triacetylcytidine is explicitly and separately claimed as a therapeutic agent for attenuating hematopoietic and mucosal toxicity caused by pyrimidine nucleoside analogue chemotherapy (e.g., 5-fluorouracil, ara-C, 5-azacytidine, gemcitabine), with the specific requirement that it be co-administered with a cytidine deaminase inhibitor (tetrahydrouridine or tetrahydro-2′-deoxyuridine) to prevent premature metabolic deamination of the released cytidine [1]. This claim is distinct from those for triacetyluridine, which is claimed without the requirement for a cytidine deaminase inhibitor because uridine is not a substrate for cytidine deaminase [1]. This mechanistic distinction—the dependence of triacetylcytidine's efficacy on co-inhibition of cytidine deaminase—has no counterpart for triacetyluridine-based chemoprotection and represents a functionally meaningful differentiation for researchers developing tissue-specific cytidine delivery strategies [1].
| Evidence Dimension | Requirement for co-administered cytidine deaminase inhibitor for efficacy |
|---|---|
| Target Compound Data | Requires co-administration of tetrahydrouridine or tetrahydro-2′-deoxyuridine [REFS-1, Claim 5] |
| Comparator Or Baseline | Triacetyluridine: Does not require cytidine deaminase inhibitor co-administration [REFS-1, Claims 1-4] |
| Quantified Difference | Qualitative mechanistic distinction (present vs. absent requirement) |
| Conditions | US Patent 7,776,838 method claims for treating chemotherapeutic agent toxicity in animals |
Why This Matters
This patent-based differentiation demonstrates that triacetylcytidine and triacetyluridine are not interchangeable prodrugs; their clinical or experimental use requires distinct co-treatment regimens based on the metabolic fate of the released nucleoside, directly impacting experimental design in chemoprotection research.
- [1] Von Borstel RW, Bamat MK. Treatment of chemotherapeutic agent and antiviral agent toxicity with acylated pyrimidine nucleosides. US Patent 7,776,838. Issued August 17, 2010. Assigned to Wellstat Therapeutics Corporation. View Source
